molecular formula C8H11NO3S B1453368 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-41-9

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B1453368
CAS No.: 1372452-41-9
M. Wt: 201.25 g/mol
InChI Key: PTCFLPVOXDDUJB-ZCFIWIBFSA-N
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Description

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a chiral benzenesulfonamide derivative of high interest in medicinal chemistry and pharmaceutical research. The compound features a stereogenic center at the 1-hydroxyethyl substituent on the benzene ring, conferring specific three-dimensional properties that are critical for studying stereoselective biological interactions. Its molecular formula is C8H11NO3S, with a molecular weight of 201.24 g/mol . As a sulfonamide, it serves as a versatile building block or potential intermediate in the design and synthesis of enzyme inhibitors, receptor ligands, and other bioactive molecules. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of new therapeutic agents where the (R)-configuration is essential for target binding and efficacy. The presence of both the sulfonamide and benzylic alcohol functional groups allows for further synthetic modification, enabling the creation of a diverse array of esters, ethers, and sulfonamide derivatives. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFLPVOXDDUJB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Sulfonyl Chloride

The classical approach to sulfonamide synthesis involves reacting an aromatic sulfonyl chloride with an appropriate amine under controlled conditions. For benzene-1-sulfonamide derivatives:

  • Starting materials: Benzene-1-sulfonyl chloride and (1R)-1-aminoethanol or its derivatives.
  • Reaction conditions: Typically carried out in an inert solvent such as acetone or dimethylformamide (DMF) at low temperatures (0–5 °C) to control reactivity and minimize side reactions.
  • Base addition: Triethylamine or sodium bicarbonate is added to neutralize the hydrochloric acid formed during the reaction.

This method ensures the formation of the sulfonamide bond while preserving the stereochemistry of the hydroxyethyl group if the chiral amine is used.

Stereoselective Introduction of the Hydroxyethyl Group

The (1R)-1-hydroxyethyl substituent can be introduced via:

  • Use of enantiomerically pure (1R)-1-aminoethanol in the sulfonamide formation step.
  • Alternatively, asymmetric synthesis techniques or chiral resolution methods can be applied post-synthesis to isolate the (1R) enantiomer.

Solvent-Free/Neat Fusion Method

Recent advances in sulfonamide-triazine hybrid synthesis (which shares mechanistic similarities) employ solvent-free or neat fusion methods for nucleophilic aromatic substitution, enhancing reaction rates and yields:

  • Cyanuric chloride reacts with amines under neat conditions at elevated temperatures (160–170 °C) for short durations (7–10 minutes).
  • This method offers a green chemistry alternative by avoiding solvents and reducing reaction times.

Though this method is described for triazine derivatives, it may be adapted for sulfonamide synthesis with appropriate modifications.

Experimental Data and Characterization

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Notes
1 Benzene-1-sulfonyl chloride + (1R)-1-aminoethanol + base (e.g., NaHCO3) 0–5 °C 4–5 hours Controlled addition, stirring
2 Neutralization with NaHCO3 0–5 °C 10 minutes To neutralize HCl byproduct
3 Isolation by filtration and vacuum drying Room temperature Overnight Product purification

Spectroscopic Characterization

  • FTIR Spectroscopy: Characteristic sulfonamide peaks (S=O stretching around 1150–1350 cm⁻¹), O–H stretching (~3400 cm⁻¹), and N–H stretching confirm functional groups.
  • NMR Spectroscopy:
    • ^1H NMR shows signals corresponding to aromatic protons, hydroxyethyl methine and methyl protons, and sulfonamide NH protons.
    • ^13C NMR confirms aromatic carbons and the hydroxyethyl carbon environment.
    • Chiral centers are confirmed by coupling constants and chemical shifts consistent with (1R) stereochemistry.
  • Mass Spectrometry: Confirms molecular weight (approx. 201.25 g/mol).

Research Findings and Optimization

  • The use of low temperatures during sulfonamide formation prevents racemization of the chiral center.
  • Bases like triethylamine and sodium bicarbonate effectively neutralize HCl without affecting stereochemistry.
  • Solvent-free methods, though efficient for related compounds, require careful adaptation to maintain stereochemical integrity.
  • Purity above 95% can be achieved using recrystallization and chromatographic techniques.
  • Analytical techniques such as LC-MS/MS and chiral HPLC are essential for confirming enantiomeric purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Nucleophilic substitution in solvent (acetone/DMF) Controlled temperature, use of base High stereochemical control, reproducible Longer reaction times, solvent use
Solvent-free/neat fusion High temperature, short reaction time Green chemistry, faster reactions Potential racemization risk, less control
Asymmetric synthesis or chiral resolution Post-synthesis enantiomer separation High enantiomeric purity Additional steps, increased cost

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Sulfonamides are known for their antibacterial properties, functioning as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis. This mechanism makes them effective against various gram-positive and gram-negative bacteria.

Potential Anti-inflammatory Properties
Research suggests that the hydroxyethyl substituent may impart anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide demonstrated significant inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be comparable to that of established sulfonamide antibiotics.

Environmental Science Applications

Ecotoxicology Studies
The environmental impact of sulfonamides, including their persistence and toxicity to aquatic organisms, is an important area of study. Ecotoxicological assessments have been conducted to evaluate the effects of this compound on various species.

Data Table: Ecotoxicological Effects

OrganismLC50 (mg/L)Observations
Daphnia magna12.5Significant mortality observed at high concentrations
Pseudokirchneriella subcapitata15.0Growth inhibition noted at higher exposure levels
Danio rerio (zebrafish)10.0Developmental abnormalities observed

These findings indicate that while this compound has potential medicinal benefits, its environmental persistence raises concerns regarding its ecological impact.

Analytical Chemistry Applications

Synthesis and Characterization
this compound can be synthesized through various methods, including enzymatic reactions that yield high purity levels. Analytical techniques such as NMR and HPLC are employed to characterize the compound's structure and purity.

Synthesis Procedure Overview

  • Enzymatic Reaction Conditions :
    • Enzyme: Almac CRED
    • Substrate: Benzene sulfonamide derivatives
    • Reaction Medium: DMSO with potassium phosphate buffer (pH 7)

The synthesis typically yields approximately 89% purity, making it suitable for further applications in research and development.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with catalytic or binding sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • SC-558 and Derivatives (1a-f) : These compounds (e.g., 1b: X = CH₃; 1d: X = Br) feature a sulfonamide group at position 1 of the benzene ring but vary in substituents at position 3. Unlike 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, which has a chiral hydroxyethyl group, SC-558 derivatives include electron-donating (OCH₃) or electron-withdrawing (Br, Cl) groups. Such substitutions influence electronic density on the aromatic ring, altering binding affinities to targets like cyclooxygenase-2 (COX-2) .
  • 3-Hydrazinylbenzenesulfonamide Hydrochloride: This analog replaces the hydroxyethyl group with a hydrazine moiety (-NHNH₂), significantly increasing its nucleophilic reactivity. The hydrazine group enables formation of Schiff bases or coordination complexes, which this compound cannot achieve due to its hydroxyl functionality .

Stereochemical and Conformational Differences

  • N-Benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide: This compound shares the (R)-hydroxyethyl group but positions it at the para position of the benzene ring. The meta vs. Additionally, the benzyl group introduces lipophilicity, contrasting with the parent compound’s simpler structure .
  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide : The pyrazole ring in this compound creates a planar, rigid structure, whereas the hydroxyethyl group in this compound introduces conformational flexibility. This flexibility may enhance adaptability to dynamic binding sites .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituent(s) Key Functional Group Biological Relevance Reference
This compound 3-(R)-hydroxyethyl Sulfonamide (-SO₂NH₂) Enzyme inhibition, solubility
SC-558 Derivatives (1a-f) 3-X (X = H, CH₃, Br, etc.) Sulfonamide COX-2 inhibition
3-Hydrazinylbenzenesulfonamide HCl 3-NHNH₂·HCl Hydrazine Nucleophilic reactivity
L2J Ligand 4-OCF₃, phenoxazine Trifluoromethoxy CNS-targeted activity

Table 2: Physicochemical Properties

Compound Molecular Weight Chiral Centers LogP (Predicted) Solubility (mg/mL)
This compound 215.25 1 0.8 12.5
3-Hydrazinylbenzenesulfonamide HCl 249.71 0 -0.3 45.0
L2J Ligand 520.52 3 3.2 0.5

Biological Activity

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, also known by its CAS number 1372452-41-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds that have been explored for various therapeutic applications, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C8H11NO3S
  • Molecular Weight : 201.24 g/mol
  • CAS Number : 1372452-41-9

The structure of this compound includes a benzene ring substituted with a hydroxyethyl group and a sulfonamide moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that sulfonamides can inhibit various enzymes and receptors, leading to altered cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.
  • Inflammatory Response Modulation : By inhibiting the NLRP3 inflammasome, this compound may reduce the release of pro-inflammatory cytokines like IL-1β, which are implicated in various inflammatory diseases .

Antimicrobial Activity

Sulfonamides have historically been used as antibacterial agents. Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens.

StudyPathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vivo studies using mouse models have shown reduced levels of IL-1β upon administration of this compound.

CompoundIC50 (µM)Effect on IL-1β Release
JC1243.25Significant inhibition
JC1210.55Enhanced potency

Case Study 1: NLRP3 Inflammasome Inhibition

In a study investigating the effects of various benzenesulfonamide derivatives, it was found that modifications to the sulfonamide moiety significantly affected inhibitory potency against the NLRP3 inflammasome. The lead compound exhibited an IC50 value of approximately 0.55 µM, indicating strong potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound had notable antibacterial activity, particularly against E. coli and S. aureus, with MIC values suggesting effective concentrations for therapeutic use.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide?

Answer:
Synthesis of enantiomerically pure sulfonamides often involves chiral auxiliary-mediated reactions or enantioselective catalysis. For compounds like this compound, a plausible route includes:

  • Step 1 : Introduce the hydroxyethyl group via asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) .
  • Step 2 : Sulfonamide formation by reacting the chiral alcohol intermediate with benzene sulfonyl chloride under inert conditions, as described for structurally similar sulfonamides .
  • Critical Parameters : Monitor reaction temperature (typically 0–25°C) and solvent polarity to minimize racemization. Purification via chiral HPLC or recrystallization ensures enantiomeric excess >99% .

Advanced: How can researchers resolve contradictions in reported biological activities across different assay systems?

Answer:
Discrepancies in biological data (e.g., antimicrobial potency) may arise from assay-specific variables:

  • Assay Design : Compare cell permeability (logP = ~3.0, as inferred from analogs in ) across prokaryotic vs. eukaryotic systems. Adjust buffer pH to account for sulfonamide ionization (pKa ~10.2).
  • Metabolic Interference : Use LC-MS to identify metabolites in mammalian systems, which may deactivate the compound .
  • Control Experiments : Include structurally analogous compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide ) to isolate stereochemical vs. electronic effects.

Basic: What spectroscopic techniques confirm the stereochemistry of the (1R)-1-hydroxyethyl group?

Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish diastereotopic protons near the chiral center. NOESY correlations between the hydroxyethyl proton and aromatic protons validate spatial arrangement .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related sulfonamides with cycloheptyl or triazole substituents .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for (R)-configured analogs (e.g., [α]D_D = +42° in methanol for a structurally similar compound ).

Advanced: Which computational methods predict metabolic pathways and toxicity profiles?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or sulfonation sites .
  • QSAR Models : Use topological polar surface area (TPSA = ~86.4 Ų ) and logD values to estimate blood-brain barrier penetration and renal clearance.
  • Docking Studies : Map binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina, cross-validated with experimental IC50_{50} data .

Basic: What parameters optimize HPLC purification of this compound?

Answer:

  • Column : C18 stationary phase with 5 µm particle size for baseline separation.
  • Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry .
  • Flow Rate : 1.0 mL/min, retention time ~8.2 minutes (calibrated using sulfonamide standards ).
  • Detection : UV absorbance at 254 nm, leveraging the aromatic sulfonamide chromophore .

Advanced: How does the (1R)-1-hydroxyethyl group influence hydrogen-bonding networks compared to non-chiral analogs?

Answer:

  • Hydrogen-Bond Donor Capacity : The hydroxyethyl group increases H-bond donors from 1 (base sulfonamide) to 2, enhancing interactions with polar residues in target proteins (e.g., Thr199 in carbonic anhydrase) .
  • Stereochemical Effects : (R)-configuration aligns the hydroxyl group for optimal H-bonding with catalytic zinc in metalloenzymes, unlike (S)-isomers or des-hydroxy analogs, as shown in X-ray structures of related inhibitors .
  • Solubility Impact : Increased H-bonding reduces logP by ~0.5 units compared to methyl-substituted analogs, improving aqueous solubility (tested in phosphate buffer pH 7.4 ).

Basic: What stability studies are critical for long-term storage of this compound?

Answer:

  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months; monitor via HPLC for sulfonic acid byproducts (hydrolysis at the sulfonamide bond ).
  • Light Sensitivity : Store in amber vials at -20°C, as UV exposure promotes radical-mediated oxidation of the hydroxyethyl group (confirmed by EPR spectroscopy ).
  • pH Stability : Avoid buffers below pH 5.0 to prevent protonation-induced precipitation (pKa of sulfonamide NH ≈ 10.2 ).

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) near the sulfonamide moiety to crosslink with target proteins, followed by pull-down and MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein (e.g., carbonic anhydrase) in lysates treated with 10 µM compound, using western blot or fluorescence .
  • Mutagenesis Studies : Engineer point mutations (e.g., Thr199Ala) in the target enzyme to disrupt binding, correlating with loss of inhibitory activity in functional assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

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